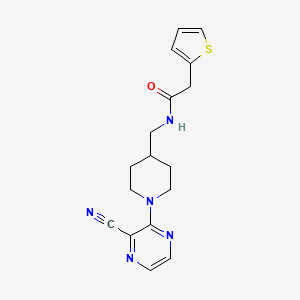

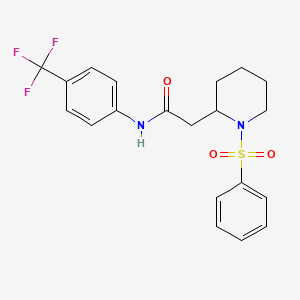

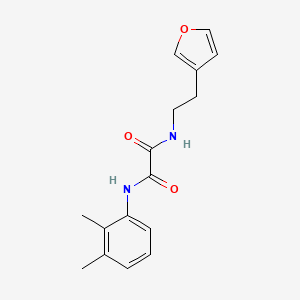

![molecular formula C21H25N3O B2392669 N-{1-[1-(4-甲基苄基)-1H-苯并咪唑-2-基]乙基}丁酰胺 CAS No. 872347-66-5](/img/structure/B2392669.png)

N-{1-[1-(4-甲基苄基)-1H-苯并咪唑-2-基]乙基}丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of “N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide” is complex and detailed. The structure is determined by various factors including the arrangement of atoms, the type of bonds between the atoms, and the overall shape of the molecule .Chemical Reactions Analysis

The benzimidazole moiety can undergo various chemical reactions. For instance, reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is going to occur at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide” are determined by its molecular structure. The FTIR transmittance spectra of the compound plotted in the wavenumber range 4000-600 cm-1 displayed peaks at 3309 cm-1, assigned as asymmetric and symmetric stretching modes of N-H of the compound .科学研究应用

抗惊厥应用

对源自 N-苄基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺的杂合抗惊厥药的设计、合成和生物学评估的研究表明在癫痫治疗中具有应用前景。这些化合物在临床前癫痫模型中表现出广泛的活性,与现有的抗癫痫药物相比,它们具有更好的安全性,可能成为新的杂合抗惊厥药 (Kamiński 等人,2015)。

抗菌和抗癌应用

源自双苯并咪唑鎓盐的双核银(I)-N-杂环卡宾配合物对革兰氏阴性菌和革兰氏阳性菌均表现出抗菌活性,这突出了它们作为抗菌剂的潜力。此外,这些配合物还表现出抗癌特性,表明它们在癌症治疗中的应用价值 (Haziz 等人,2016)。

催化应用

源自类似化学结构的离子液体(例如四氟硼酸 1-乙基-3-甲基咪唑鎓)的合成和溶解度研究表明它们在各种化学反应中作为溶剂的潜力。这些离子液体可以提高催化过程的效率和选择性,从而提供环境和操作方面的益处 (肖飞,2014)。

缓蚀

对金属在氰二酰胺基离子液体(其与指定化合物具有相同的结构元素)中的腐蚀性能的研究表明它们可用作缓蚀剂。这些研究为选择材料和条件以减轻工业应用中的腐蚀提供了见解 (王等人,2014)。

作用机制

Mode of Action

It contains a benzimidazole moiety, which is a common structural component in many biologically active compounds . Benzimidazoles are known to interact with various biological targets, including enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Benzimidazoles are known to interfere with various biochemical pathways, including those involved in energy metabolism and signal transduction . The downstream effects of these interactions can lead to changes in cellular function and behavior.

属性

IUPAC Name |

N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-4-7-20(25)22-16(3)21-23-18-8-5-6-9-19(18)24(21)14-17-12-10-15(2)11-13-17/h5-6,8-13,16H,4,7,14H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDPFVDFISLLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

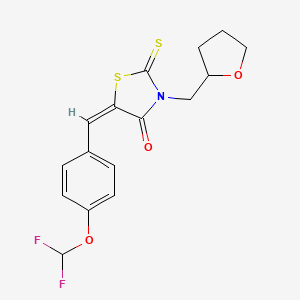

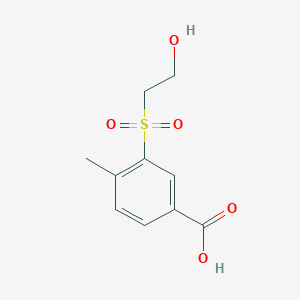

![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)

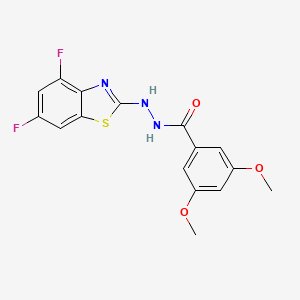

![5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2392600.png)

![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)